Diacetylfecapentaene-12

Overview

Description

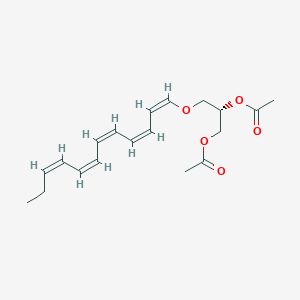

Diacetylfecapentaene-12 is a chemical compound with the molecular formula C19H26O5 . It is a derivative of fecapentaene-12, a mutagen found in human feces. This compound is known for its cytotoxic and genotoxic properties, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diacetylfecapentaene-12 involves the esterification of fecapentaene-12. The process typically includes the reaction of fecapentaene-12 with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the diacetate ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions: Diacetylfecapentaene-12 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into less oxidized forms.

Substitution: It can undergo nucleophilic substitution reactions, where the acetate groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed:

Oxidation: Epoxides and other oxidized derivatives.

Reduction: Less oxidized forms of this compound.

Substitution: Products where acetate groups are replaced by other functional groups.

Scientific Research Applications

Diacetylfecapentaene-12 has several scientific research applications:

Chemistry: It is used as a model compound to study esterification and other organic reactions.

Biology: Its cytotoxic and genotoxic properties make it a valuable tool for studying cellular responses to DNA damage.

Medicine: Research on this compound contributes to understanding the mechanisms of mutagenesis and carcinogenesis.

Industry: It is used in the development of new chemical processes and products

Mechanism of Action

Diacetylfecapentaene-12 exerts its effects through several mechanisms:

DNA Damage: It causes DNA interstrand cross-links, single-strand breaks, and DNA-protein cross-links, leading to cytotoxicity and genotoxicity.

Thiol Depletion: It reacts with cellular thiols, such as glutathione, causing oxidative stress and cellular damage.

Molecular Targets and Pathways:

DNA: Direct interaction with DNA leads to various forms of DNA damage.

Cellular Thiols: Reaction with thiols results in oxidative stress and disruption of cellular redox balance.

Comparison with Similar Compounds

Fecapentaene-12: The parent compound, known for its mutagenic properties.

Other Diacetyl Derivatives: Compounds with similar esterification patterns but different alkyl chains or functional groups.

Uniqueness: Diacetylfecapentaene-12 is unique due to its specific esterification pattern, which influences its reactivity and biological effects. Its ability to cause multiple forms of DNA damage and react with cellular thiols distinguishes it from other similar compounds .

Biological Activity

Diacetylfecapentaene-12 (also referred to as FP-12) is a synthetic compound derived from fecapentaenes, which are polyunsaturated fatty acid derivatives known for their unique biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its complex structure that includes multiple double bonds and functional groups. This structure contributes to its reactivity and biological interactions. The compound's stability and solubility characteristics are crucial for its biological activity, particularly in pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and various molecular targets. The compound has been shown to:

- Modulate Membrane Fluidity : By integrating into lipid bilayers, FP-12 can affect the fluidity of cell membranes, influencing the function of membrane-bound proteins.

- Affect Signal Transduction Pathways : FP-12 may interact with signaling molecules, leading to alterations in cellular responses such as apoptosis and proliferation.

- Induce Reactive Oxygen Species (ROS) : The compound has been linked to increased ROS production, which can trigger oxidative stress pathways in cells.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : FP-12 has demonstrated potential in inhibiting cancer cell proliferation in various models. Studies have shown that it induces apoptosis in cancer cells through ROS-mediated pathways.

- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, suggesting potential applications in treating infections.

- Immunomodulatory Effects : FP-12 may influence immune responses, making it a candidate for further investigation in immunotherapy.

Case Studies and Research Findings

Several studies have examined the biological effects of this compound:

Table 1: Summary of Research Findings on this compound

Toxicity and Safety Considerations

While this compound shows promising biological activities, safety assessments are crucial. Preliminary studies indicate that high concentrations may lead to cytotoxic effects in non-target cells. Continuous monitoring of dosage and exposure levels is necessary to mitigate potential risks during therapeutic applications.

Properties

IUPAC Name |

[(2S)-2-acetyloxy-3-[(1Z,3Z,5Z,7Z,9Z)-dodeca-1,3,5,7,9-pentaenoxy]propyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O5/c1-4-5-6-7-8-9-10-11-12-13-14-22-15-19(24-18(3)21)16-23-17(2)20/h5-14,19H,4,15-16H2,1-3H3/b6-5-,8-7-,10-9-,12-11-,14-13-/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCJVVVGQCNQPV-RKPGXGCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=CC=CC=CC=COCC(COC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C=C/C=C\C=C/C=C\OC[C@@H](COC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120789-74-4 | |

| Record name | Diacetylfecapentaene-12 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120789744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.